Methyl 4-amino-2-(4-benzyl-1,4-diazepan-1-yl)-1,3-thiazole-5-carboxylate
Overview
Description
Methyl 4-amino-2-(4-benzyl-1,4-diazepan-1-yl)-1,3-thiazole-5-carboxylate is a synthetic organic compound belonging to the thiazole family Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-2-(4-benzyl-1,4-diazepan-1-yl)-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone to form the thiazole core.
Introduction of the Diazepane Ring: This step involves the reaction of the thiazole intermediate with a benzyl-substituted diazepane under basic conditions.
Amination and Esterification:
Industrial Production Methods: Industrial production would likely follow similar synthetic routes but optimized for scale, including:
- Use of continuous flow reactors for better control of reaction conditions.
- Catalysts to increase reaction efficiency.
- Purification steps such as crystallization or chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the benzyl group.
Reduction: Reduction reactions might target the diazepane ring or the thiazole ring.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Reduced forms of the thiazole or diazepane rings.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Methyl 4-amino-2-(4-benzyl-1,4-diazepan-1-yl)-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound depends on its specific application:
Biological Activity: It may interact with enzymes or receptors, inhibiting or activating specific biological pathways.
Molecular Targets: Potential targets include microbial enzymes or cancer cell receptors.
Pathways Involved: Could involve pathways related to cell growth, apoptosis, or metabolic processes.
Comparison with Similar Compounds
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and other thiazole-based drugs.
Diazepane Derivatives: Compounds such as diazepam, which also contain a diazepane ring.
Uniqueness:
- The combination of a thiazole ring with a diazepane ring and a benzyl group makes this compound unique.
- Its specific substitution pattern provides distinct chemical and biological properties compared to other thiazole or diazepane derivatives.
This detailed overview highlights the complexity and potential of Methyl 4-amino-2-(4-benzyl-1,4-diazepan-1-yl)-1,3-thiazole-5-carboxylate in various scientific and industrial applications
Properties
IUPAC Name |
methyl 4-amino-2-(4-benzyl-1,4-diazepan-1-yl)-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-23-16(22)14-15(18)19-17(24-14)21-9-5-8-20(10-11-21)12-13-6-3-2-4-7-13/h2-4,6-7H,5,8-12,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSFZQNHXHJHTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(S1)N2CCCN(CC2)CC3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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